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Abstract

Nicotinic acid, or niacin, is a well-established agent for the management of dyslipidemia, valued
for its broad efficacy in modulating lipid profiles. However, the clinical utility of immediate-
release (IR) formulations is often hampered by poor tolerability, primarily cutaneous flushing,
while some sustained-release (SR) formulations have been associated with an increased risk
of hepatotoxicity. This has led to the development of extended-release (ER) nicotinic acid
formulations designed to optimize the pharmacokinetic profile, thereby enhancing tolerability
without compromising efficacy. This technical guide provides an in-depth analysis of the
pharmacokinetics of sustained-release nicotinic acid, with a focus on its absorption, distribution,
metabolism, and excretion (ADME). We present a comprehensive summary of key
pharmacokinetic parameters, detail the experimental protocols used in its evaluation, and
provide visual representations of metabolic pathways and experimental workflows to facilitate a
deeper understanding for researchers, scientists, and drug development professionals in the
field.

Introduction

Nicotinic acid exerts favorable effects on all major lipoprotein parameters, most notably by
significantly increasing high-density lipoprotein cholesterol (HDL-C) levels, while also reducing
low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a).[1][2][3] The
therapeutic application of nicotinic acid is, however, nuanced by formulation-dependent side
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effects. Immediate-release niacin is linked to a high incidence of flushing, a prostaglandin-
mediated vasodilation, whereas some sustained-release formulations have been associated
with a higher risk of liver injury.[1][2][4]

Extended-release (ER) formulations, such as Niaspan®, have been engineered to provide a
slower rate of drug absorption compared to IR formulations. This controlled release mitigates
the rapid spike in plasma niacin concentrations that is responsible for flushing, while avoiding
the prolonged, low-level exposure that has been implicated in the hepatotoxicity of some SR
formulations.[1][3][4] Understanding the intricate pharmacokinetic properties of these
sustained-release formulations is paramount for their safe and effective use in clinical practice
and for the development of future lipid-modifying therapies.

Pharmacokinetic Profile

The pharmacokinetic profile of sustained-release nicotinic acid is characterized by a delayed
time to maximum concentration (Tmax) and a lower maximum plasma concentration (Cmax)
compared to immediate-release formulations. This attenuated absorption profile is central to its
improved tolerability.

Absorption

Sustained-release nicotinic acid is designed for gradual absorption in the gastrointestinal tract.
Following oral administration, niacin is well-absorbed, with at least 60% to 76% of the dose
being absorbed.[5] To enhance bioavailability and minimize gastrointestinal upset, it is
recommended to administer sustained-release niacin with a low-fat meal or snack.[5][6][7]
Peak plasma concentrations for extended-release formulations are typically reached within 4 to
5 hours.[6][7][8] It is important to note that different tablet strengths of some ER formulations
may not be interchangeable due to differences in their bioavailability.[5][6][7]

Distribution

Following absorption, niacin and its metabolites are distributed to various tissues, with notable
concentrations in the liver, kidney, and adipose tissue.[5] Gender-specific differences in the
volume of distribution or metabolic rate may contribute to the generally higher steady-state
plasma concentrations of niacin and its metabolites observed in women compared to men.[5][6]

Metabolism
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The metabolism of nicotinic acid is complex and dose-dependent, proceeding through two
primary pathways: a high-affinity, low-capacity conjugation pathway and a low-affinity, high-
capacity nicotinamide formation pathway.[3][9]

» Conjugation Pathway: At lower, therapeutic doses, nicotinic acid is primarily conjugated with
glycine to form nicotinuric acid (NUA). This pathway is saturable.[3][9]

» Nicotinamide Pathway: As the dose of nicotinic acid increases, the conjugation pathway
becomes saturated, and a greater proportion is converted to nicotinamide. Nicotinamide is
then further metabolized to N-methylnicotinamide (MNA), N-methyl-2-pyridone-5-
carboxamide (2PY), and N-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted
in the urine.[3][9][10]

The formulation of nicotinic acid significantly influences its metabolic fate. Immediate-release
formulations lead to a rapid saturation of the conjugation pathway, resulting in a higher
proportion of nicotinamide and its metabolites. Conversely, the slower release from sustained-
release formulations allows for a greater proportion of the dose to be metabolized via the
conjugation pathway to nicotinuric acid.[9]
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Metabolic pathways of nicotinic acid.

Excretion

Nicotinic acid and its metabolites are primarily eliminated by the kidneys.[5] Following
administration of an extended-release formulation, approximately 60% to 76% of the dose is
recovered in the urine as both unchanged niacin and its metabolites.[5][6] The proportion of
metabolites recovered in the urine is dependent on the administered dose.[5][6] Up to 12% of a
multiple-dose regimen may be recovered as unchanged niacin.[5] The plasma elimination half-
life of nicotinic acid itself is relatively short, ranging from 20 to 45 minutes for the immediate-
release form, while the half-life of its metabolites is longer.[10] For an extended-release
formulation, the mean plasma terminal half-life for niacin was found to be 0.9 hours, while that
of nicotinamide was 4.3 hours.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for sustained-release
nicotinic acid formulations from various clinical studies.

Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan®][5]

L L. Nicotinuric Nicotinuric

Niacin Cmax Niacin AUC . .

Dose (ugimL) (ug-hrimL) Acid Cmax Acid AUC
m -hrim

" " (hgimL) (wg-hrimL)
1000 mg 3.7+£28 10.1+7.2 1.8+0.9 9.0+4.2
1500 mg 8.8+4.6 28.5+£19.3 2612 148+7.1
2000 mg 13.9+7.9 54.3+44.2 3.3x1.6 20.8 £10.8

Data presented
as mean +
standard

deviation.

Table 2: Pharmacokinetic Parameters of Extended-Release Niacin (2000 mg) in Healthy Male
Volunteers[11][12]
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Tmax (hr, AUC(0-t) Terminal Half-
Analyte Cmax (pg/mL) ) )
median) (ng-hrimL) life (hr)
Niacin 9.3 4.6 26.2 0.9
Nicotinuric Acid
- 4.6 - 1.3
(NUA)
Nicotinamide
- 8.6 - 4.3
(NAM)
Nicotinamide-N-
- 111 - -
oxide (NNO)
Cmax and AUC

for niacin are
presented as

mean values.

Table 3: Pharmacokinetic Parameters of Niacin and Nicotinuric Acid After Single Oral Doses of
Niacin Extended-Release/Simvastatin[13]
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Dose Cmax AUC(0-t)
L Analyte Tmax (hr) t1/2 (hr)
(Niacin ER) (ng/mL) (ng-hr/mL)
500 mg (1 o
Niacin 384.6+191.7 8.80+8.49
tablet)
NUA 2151 £ 1362 1.70 £ 0.80
1000 mg (2 o
Niacin 904.0+487.0 1.82+1.69 1538 + 957.0
tablets)
NUA 1628 + 636.0 3.03+1.69 5396 + 3215
1500 mg (3 o
Niacin 6021 + 6579
tablets)
NUA 10210 + 5820
Data

presented as
mean *
standard

deviation.

Experimental Protocols

The characterization of the pharmacokinetics of sustained-release nicotinic acid relies on well-

defined clinical study protocols and robust analytical methodologies.

Clinical Study Design

Pharmacokinetic studies of sustained-release niacin typically employ a randomized, crossover

design in healthy volunteers.[14][15] A typical study workflow is as follows:

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1368608/
https://pubmed.ncbi.nlm.nih.gov/1958442/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Subject Screening and Enrollment

Randomization to Treatment Sequence

Period 1: Administration of
Sustained-Release Niacin

l

Serial Blood and Urine Sampling

Washout Period

Period 2: Crossover to
Alternative Formulation/Dose

'

Serial Blood and Urine Sampling

Pharmacokinetic Analysis

Click to download full resolution via product page

A typical clinical study workflow for pharmacokinetic assessment.

¢ Subjects: Studies are generally conducted in healthy adult male and female volunteers.
Exclusion criteria often include a history of liver or kidney disease, gastrointestinal disorders,

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1237972?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

or hypersensitivity to niacin.

e Dosing: Subjects receive a single oral dose of the sustained-release nicotinic acid
formulation, often following a low-fat meal to mimic clinical recommendations.[11][12]

o Sample Collection: Serial blood samples are collected at predefined time points post-dose
(e.g., pre-dose, and at various intervals up to 24 or 48 hours) to determine plasma
concentrations of niacin and its metabolites.[16] Urine is often collected over specified
intervals to assess the excretion of the parent drug and its metabolites.[11][12]

o Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key
pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and
elimination half-life (t1/2) using non-compartmental analysis.[13]

Analytical Methodology

The accurate quantification of nicotinic acid and its metabolites in biological matrices is crucial
for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with
tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high
sensitivity and specificity.[17][18][19]

A general workflow for the bioanalysis of nicotinic acid and its metabolites is outlined below:
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A typical bioanalytical workflow for niacin and its metabolites.

» Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent
like acetonitrile, followed by centrifugation to remove precipitated proteins.[17] Solid-phase
extraction (SPE) may also be used for sample clean-up and concentration.[18]

o Chromatographic Separation: The prepared sample is injected into an HPLC system. A
reversed-phase C18 or a cyano (CN) column is commonly used to separate nicotinic acid
and its metabolites from endogenous plasma components.[17][20] A mobile phase consisting
of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with
formic acid or ammonium acetate) is used to elute the analytes.[13][17]

e Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate
protonated molecular ions of the analytes. The mass spectrometer is operated in the
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selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by
monitoring specific precursor-to-product ion transitions for each analyte and internal
standard.[17]

Conclusion

Sustained-release nicotinic acid formulations represent a significant advancement in lipid-
lowering therapy, offering an improved tolerability profile compared to immediate-release
preparations. This is achieved through a carefully engineered pharmacokinetic profile that
modulates the rate of drug absorption, thereby influencing the metabolic pathways and
reducing the incidence of adverse effects. A thorough understanding of the absorption,
distribution, metabolism, and excretion of these formulations, as detailed in this guide, is
essential for healthcare professionals to optimize patient outcomes and for researchers to drive
further innovation in the field of dyslipidemia management. The provided data and experimental
protocols serve as a valuable resource for those involved in the research, development, and
clinical application of sustained-release nicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. academic.oup.com [academic.oup.com]

o 3. researchgate.net [researchgate.net]

e 4. Understanding niacin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. accessdata.fda.gov [accessdata.fda.gov]

6. drugs.com [drugs.com]

o 7. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nIim.nih.gov]
8

. Articles [globalrx.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20223714/
https://www.benchchem.com/product/b1237972?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12901025/
https://pubmed.ncbi.nlm.nih.gov/12901025/
https://academic.oup.com/ajhp/article-abstract/60/suppl_2/S9/5143532
https://www.researchgate.net/publication/10627949_Overview_of_niacin_formulations_Differences_in_pharmacokinetics_efficacy_and_safety
https://pubmed.ncbi.nlm.nih.gov/12240702/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2005/020381s020lbl.pdf
https://www.drugs.com/pro/niaspan.html
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=ccc64ee7-f581-493b-b8c2-6147a0db197e
https://www.globalrx.com/articles?article=niaspan-750mg-er-tablet-profile&product_id=42076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the
differences in hypolipidemic action? - PubMed [pubmed.ncbi.nim.nih.gov]

10. Nicotinic acid - Wikipedia [en.wikipedia.org]

11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-
release niacin formulation - PubMed [pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-
MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin
Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC
[pmc.ncbi.nlm.nih.gov]

14. The bioavailability of sustained release nicotinic acid formulations - PMC
[pmc.ncbi.nlm.nih.gov]

15. The bioavailability of sustained release nicotinic acid formulations - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin
Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using
high performance liquid chromatography with tandem mass spectrometric detection
(LC/MS/MS) - PubMed [pubmed.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]
19. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]

20. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-
Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

To cite this document: BenchChem. [The Pharmacokinetics of Sustained-Release Nicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237972#pharmacokinetics-of-sustained-release-
nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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